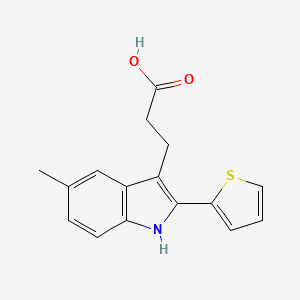

3-(5-甲基-2-噻吩-2-基-1H-吲哚-3-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic Acid” is a compound that contains an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound also contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .

科学研究应用

有机敏化剂和太阳能电池应用

与 3-(5-甲基-2-噻吩-2-基-1H-吲哚-3-基)丙酸结构相关的有机敏化剂已被设计用于染料敏化太阳能电池应用。诸如 JK-1 和 JK-2 等敏化剂在锚定到 TiO2 薄膜上后,表现出高入射光子到电流转换效率。这些敏化剂已展示出显着的光伏性能,突出了它们在可再生能源技术中的潜力 (Kim 等,2006)。

生物应用的抑制剂

与 3-(5-甲基-2-噻吩-2-基-1H-吲哚-3-基)丙酸结构相似的化合物已被设计为胞质磷脂酶 A2α 抑制剂,显示出治疗炎症性疾病的潜力。这些化合物的优化导致了有效抑制剂的发现,这些抑制剂在各种生物模型中表现出疗效 (Tomoo 等,2014)。

农业应用

与所述酸相关的化合物 3-吲哚丙酸的衍生物已证明对导致番茄植株细菌性枯萎病的青枯菌具有抗菌活性。这些发现表明此类衍生物在保护作物免受细菌性疾病侵害方面的潜力 (Matsuda 等,1998)。

新型有机化合物和脲酶抑制

基于吲哚的杂化支架的研究,结合了 3-(1H-吲哚-3-基)丙基等元素,导致了有效脲酶抑制剂的开发。这些化合物已被评估其抑制潜力,并且可以作为有价值的治疗剂,展示了吲哚衍生物在药物化学中的多功能性 (Nazir 等,2018)。

未来方向

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that “3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic Acid” and similar compounds could have potential applications in the development of new drugs.

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways, with the specific pathways depending on the targets and mode of action of the particular derivative.

Result of Action

The various biological activities of indole derivatives suggest that they can have a wide range of molecular and cellular effects .

生化分析

Biochemical Properties

These activities suggest that 3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid may interact with a variety of enzymes and proteins, influencing their function and potentially playing a role in various biochemical reactions .

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to be involved in a variety of metabolic processes , suggesting that this compound could interact with various enzymes or cofactors and potentially affect metabolic flux or metabolite levels .

属性

IUPAC Name |

3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-10-4-6-13-12(9-10)11(5-7-15(18)19)16(17-13)14-3-2-8-20-14/h2-4,6,8-9,17H,5,7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVVBHDQQNLPKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCC(=O)O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride](/img/structure/B2861560.png)

![3-[(4-fluorophenyl)methyl]-1,6,7-trimethyl-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2861561.png)

![1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2861562.png)

![1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2861566.png)

![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2861577.png)